molecular formula C21H23N3O B11279969 2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline

2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline

Cat. No.: B11279969
M. Wt: 333.4 g/mol
InChI Key: ZCAFXOPOLZZNRC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a dimethylphenoxy group and a piperidinyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the dimethylphenoxy and piperidinyl groups.

    2-Phenoxyquinoxaline: A similar compound with a phenoxy group instead of a dimethylphenoxy group.

    3-(Piperidin-1-yl)quinoxaline: A similar compound with only the piperidinyl group attached to the quinoxaline core.

Uniqueness

2-(3,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline is unique due to the presence of both the dimethylphenoxy and piperidinyl groups, which may confer specific chemical and biological properties not observed in the similar compounds listed above.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-3-piperidin-1-ylquinoxaline

InChI

InChI=1S/C21H23N3O/c1-15-12-16(2)14-17(13-15)25-21-20(24-10-6-3-7-11-24)22-18-8-4-5-9-19(18)23-21/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3

InChI Key

ZCAFXOPOLZZNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2N4CCCCC4)C

Origin of Product

United States

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